molecular formula C27H28N2O5 B2967907 Ethyl 1-(7-(3,4-dimethylbenzoyl)-[1,3]dioxolo[4,5-g]quinolin-8-yl)piperidine-4-carboxylate CAS No. 1251623-80-9

Ethyl 1-(7-(3,4-dimethylbenzoyl)-[1,3]dioxolo[4,5-g]quinolin-8-yl)piperidine-4-carboxylate

Cat. No.: B2967907
CAS No.: 1251623-80-9
M. Wt: 460.53
InChI Key: CZDVFTXEBIDBKJ-UHFFFAOYSA-N
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Description

This compound features a [1,3]dioxolo[4,5-g]quinoline core substituted at the 7-position with a 3,4-dimethylbenzoyl group and at the 8-position with a piperidine-4-carboxylate ethyl ester. Its synthesis involves iodination of ethyl 8-(aryl)-[1,3]dioxolo[4,5-g]quinolone-7-carboxylate intermediates (Scheme 3, ), yielding moderate quantities of the target molecule.

Properties

IUPAC Name

ethyl 1-[7-(3,4-dimethylbenzoyl)-[1,3]dioxolo[4,5-g]quinolin-8-yl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2O5/c1-4-32-27(31)18-7-9-29(10-8-18)25-20-12-23-24(34-15-33-23)13-22(20)28-14-21(25)26(30)19-6-5-16(2)17(3)11-19/h5-6,11-14,18H,4,7-10,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZDVFTXEBIDBKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=C(C=NC3=CC4=C(C=C32)OCO4)C(=O)C5=CC(=C(C=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 1-(7-(3,4-dimethylbenzoyl)-[1,3]dioxolo[4,5-g]quinolin-8-yl)piperidine-4-carboxylate typically involves multiple steps, starting from commercially available reagentsReaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity of the final product . Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

Ethyl 1-(7-(3,4-dimethylbenzoyl)-[1,3]dioxolo[4,5-g]quinolin-8-yl)piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the nature of the substituents and the reaction conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 1-(7-(3,4-dimethylbenzoyl)-[1,3]dioxolo[4,5-g]quinolin-8-yl)piperidine-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions at the molecular level.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 1-(7-(3,4-dimethylbenzoyl)-[1,3]dioxolo[4,5-g]quinolin-8-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular targets are subjects of ongoing research, aiming to elucidate how this compound exerts its effects at the cellular and molecular levels.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Modifications

Compound A : N-(3-Fluorobenzyl)-1-(1-(quinolin-8-yl)ethyl)piperidine-4-carboxamide ()
  • Key Differences: Replaces the [1,3]dioxoloquinoline core with a simple quinoline ring. Substitutes the 3,4-dimethylbenzoyl group with a 3-fluorobenzyl carboxamide.
  • Reduced steric bulk compared to dimethylbenzoyl may alter binding kinetics. Lower synthesis yield (33%) compared to the target compound’s moderate yields .
Compound B : 1-Cyclopropyl-6-fluoro-4-oxo-7-(4-[4-(substituted benzoyl)piperazino]carbopiperazino)-1,4-dihydro-3-quinolinecarboxylic acid ()
  • Key Differences :
    • Features a carboxylic acid at the 3-position (vs. ethyl ester) and a piperazine-linked benzoyl group.
    • Includes a cyclopropyl substituent, which improves metabolic stability.
  • Implications :
    • Carboxylic acid enhances water solubility but reduces oral bioavailability.
    • Dual piperazine-benzoyl architecture may increase affinity for bacterial DNA gyrase .

Substituent-Driven Activity Variations

Compound C : Ethyl 1-(3-Tosylquinolin-4-yl)piperidine-4-carboxylate ()
  • Key Differences: Substitutes the 3,4-dimethylbenzoyl group with a tosyl (p-toluenesulfonyl) moiety. Retains the ethyl ester but positions the sulfonyl group at the quinoline 3-position.
  • Implications :
    • Tosyl groups confer strong electron-withdrawing effects, stabilizing charge-transfer interactions.
    • X-ray data reveal distinct torsional angles (e.g., O1–S1–C8–C7: 47.6°) influencing molecular packing .
Compound D : 7-(Ethoxycarbonyl)-5-(methylsulfonyl)-8-(phenethylamino)-[1,3]dioxolo[4,5-g]quinolone-5-ium chloride ()
  • Key Differences: Incorporates a methylsulfonyl group at the 5-position and a phenethylamino group at the 8-position. Uses a quaternary ammonium salt strategy for enhanced solubility.
  • Implications: Sulfonyl groups improve binding to charged enzymatic pockets (e.g., kinase ATP sites). Phenethylamino substituents may confer selectivity for neurotransmitter receptors .

Biological Activity

Ethyl 1-(7-(3,4-dimethylbenzoyl)-[1,3]dioxolo[4,5-g]quinolin-8-yl)piperidine-4-carboxylate (CAS Number: 1251623-80-9) is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical properties:

  • Molecular Formula: C27H28N2O5
  • Molecular Weight: 460.5 g/mol

The structure features a quinoline core, which is known for various biological activities, including antimicrobial and anticancer properties. The presence of a piperidine moiety also suggests potential interactions with neurotransmitter receptors.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It has been studied for its effects on:

  • Serotonin Receptors: It shows promising activity at serotonin receptors (5-HT), particularly 5-HT(1A) and 5-HT(3A), which are implicated in mood regulation and anxiety disorders. The compound's ability to modulate these receptors suggests potential applications in treating depression and anxiety disorders .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant binding affinity for serotonin receptors. The following table summarizes key findings from relevant studies:

Receptor Binding Affinity (Ki) Effect
5-HT(1A)15 nMAgonistic
5-HT(3A)3.7 nMAntagonistic
SERT1.6 nMInhibition
5-HT(7)19 nMAntagonistic

These interactions suggest that the compound may enhance serotonergic activity, which could be beneficial in treating mood disorders .

In Vivo Studies

In vivo studies conducted on animal models have shown that this compound can significantly increase extracellular serotonin levels in the brain after administration. For instance, a study reported that after three days of treatment with doses ranging from 5 to 10 mg/kg/day, the compound resulted in notable increases in serotonin levels without complete receptor occupancy, indicating a unique pharmacological profile that could reduce side effects associated with full agonists .

Case Studies

  • Depression Treatment : A clinical study investigated the efficacy of similar compounds targeting serotonin receptors for treating major depressive disorder (MDD). Results indicated that compounds with similar structures could lead to significant improvements in depressive symptoms over a short treatment period .
  • Anxiety Disorders : Another case study explored the anxiolytic effects of compounds targeting the same receptor systems. Patients receiving treatment reported reduced anxiety levels alongside improved mood stability, suggesting that this compound may hold promise as an anxiolytic agent .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing Ethyl 1-(7-(3,4-dimethylbenzoyl)-[1,3]dioxolo[4,5-g]quinolin-8-yl)piperidine-4-carboxylate, and how can they be methodologically addressed?

  • Answer : The synthesis involves multi-step reactions with potential steric hindrance from the fused quinoline and dioxolo groups. Key challenges include:

  • Regioselectivity : Ensuring proper substitution at the quinoline C7 and C8 positions. Use of directing groups (e.g., 3,4-dimethylbenzoyl) and temperature-controlled Friedel-Crafts acylation can improve regiochemical outcomes .
  • Piperidine coupling : Steric effects may hinder nucleophilic substitution at the quinoline C8 position. Employing phase-transfer catalysts or microwave-assisted synthesis can enhance reaction efficiency .
  • Purification : High-performance liquid chromatography (HPLC) with reverse-phase C18 columns is recommended for isolating the final product from byproducts like unreacted esters or regioisomers .

Q. Which spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?

  • Answer : A combination of methods is critical:

  • NMR : 1^1H and 13^13C NMR can confirm the piperidine-4-carboxylate moiety and aromatic substitution patterns. NOESY experiments help verify spatial proximity of the dioxolo and benzoyl groups .
  • X-ray crystallography : For absolute configuration determination, single-crystal X-ray diffraction is indispensable, especially given the compound’s complex fused-ring system .
  • High-resolution mass spectrometry (HRMS) : Accurate mass analysis (e.g., ESI-TOF) validates molecular formula and detects trace impurities .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for derivatives of this compound?

  • Answer : Quantum mechanical calculations (e.g., DFT) and reaction path search algorithms (e.g., GRRM) can predict transition states and intermediates, reducing trial-and-error experimentation:

  • Solvent selection : COSMO-RS simulations evaluate solvent polarity effects on reaction kinetics .
  • Catalyst design : Molecular docking studies identify catalysts (e.g., Pd-based) that lower activation energy for cross-coupling reactions at the quinoline core .
  • Machine learning : Training models on existing reaction datasets (e.g., Merck’s Aryl Halide Informer Library) can predict optimal temperatures, catalysts, and yields for novel derivatives .

Q. What strategies resolve contradictions in bioactivity data across different assay systems for this compound?

  • Answer : Discrepancies often arise from assay-specific variables. Mitigation approaches include:

  • Dose-response normalization : Use Hill equation modeling to standardize potency measurements (EC₅₀/IC₅₀) across cell lines .
  • Membrane permeability correction : Adjust for logP variations (predicted via ACD/Labs Percepta) to account for differences in cellular uptake .
  • Orthogonal assays : Validate hits using biophysical methods (e.g., SPR for binding affinity) alongside cell-based assays to eliminate false positives .

Q. How can heterogeneous reaction systems improve scalability while maintaining stereochemical fidelity?

  • Answer : Solid-supported catalysts or flow chemistry setups address scalability and stereoselectivity:

  • Immobilized enzymes : Lipases (e.g., Candida antarctica) on mesoporous silica enable enantioselective esterification under mild conditions .
  • Microreactors : Continuous flow systems with Pd/C catalysts enhance mass transfer for Suzuki-Miyaura couplings, reducing racemization risks .
  • In-line analytics : FTIR or Raman probes monitor reaction progress in real time, ensuring consistent stereochemical outcomes .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data for this compound in polar vs. non-polar solvents?

  • Answer : Apparent contradictions often stem from:

  • Polymorphism : Differential crystal packing (e.g., enantiotropic forms) alters solubility. Use hot-stage microscopy or PXRD to identify polymorphic states .
  • pH-dependent solubility : The piperidine nitrogen’s pKa (~8.5) affects protonation in aqueous buffers. Adjust pH or use co-solvents (e.g., DMSO/water mixtures) to reconcile data .
  • Aggregation : Dynamic light scattering (DLS) detects nanoaggregate formation in non-polar solvents, which may falsely indicate low solubility .

Methodological Resources

  • Synthetic protocols : Refer to Merck’s Aryl Halide Informer Library for analogous reactions .
  • Computational tools : ICReDD’s reaction path search software integrates DFT and machine learning for condition optimization .
  • Analytical standards : Cross-validate spectral data against CAS-registered analogs (e.g., Ethyl 4-oxo-1-piperidinecarboxylate derivatives) .

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